molecular formula C8H8N4S2 B6603748 [(1,3-benzothiazol-2-yl)amino]thiourea CAS No. 1092296-24-6

[(1,3-benzothiazol-2-yl)amino]thiourea

Cat. No.: B6603748
CAS No.: 1092296-24-6
M. Wt: 224.3 g/mol
InChI Key: KOKUHNVHXHRZPN-UHFFFAOYSA-N
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Description

[(1,3-benzothiazol-2-yl)amino]thiourea is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1,3-benzothiazol-2-yl)amino]thiourea typically involves the reaction of 1,3-benzothiazol-2-amine with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a specific temperature, and the product is isolated by cooling and filtration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

[(1,3-benzothiazol-2-yl)amino]thiourea undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives such as this compound oxide.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the benzothiazole ring, leading to a variety of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and physical properties.

Scientific Research Applications

[(1,3-benzothiazol-2-yl)amino]thiourea has several scientific research applications, including:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : It has shown promise in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

  • Industry: : Its unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which [(1,3-benzothiazol-2-yl)amino]thiourea exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes such as protein synthesis or cell wall formation.

Comparison with Similar Compounds

[(1,3-benzothiazol-2-yl)amino]thiourea is compared with other similar compounds such as benzothiazole, benzimidazole, and thiourea derivatives. While these compounds share some structural similarities, this compound is unique in its specific arrangement of atoms and functional groups, which contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • Benzothiazole

  • Benzimidazole

  • Thiourea derivatives

  • 2-Aminobenzothiazole

  • 2-Amino-5-[(E)-phenyl diazenyl] benzoic acid

  • 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1,3-benzothiazol-2-ylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7(13)11-12-8-10-5-3-1-2-4-6(5)14-8/h1-4H,(H,10,12)(H3,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKUHNVHXHRZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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